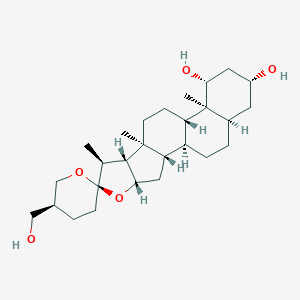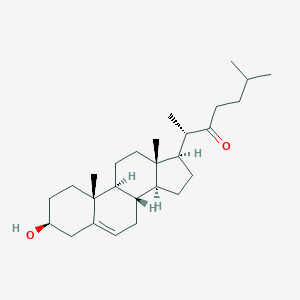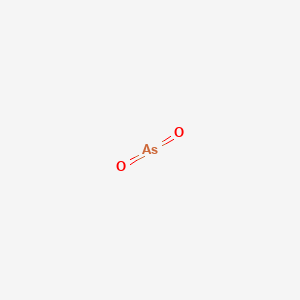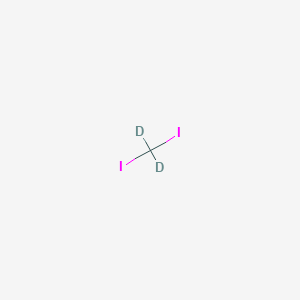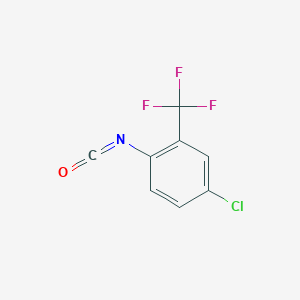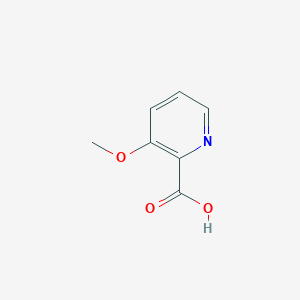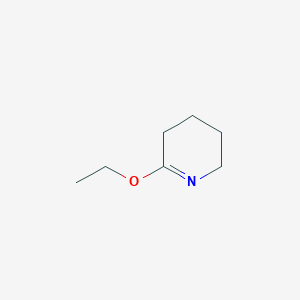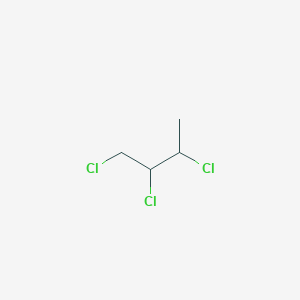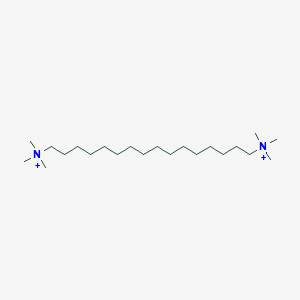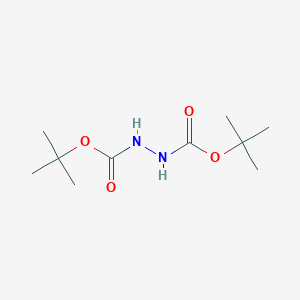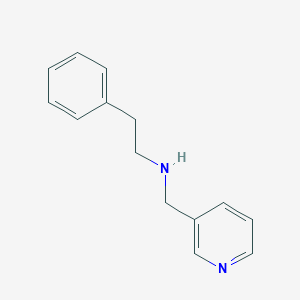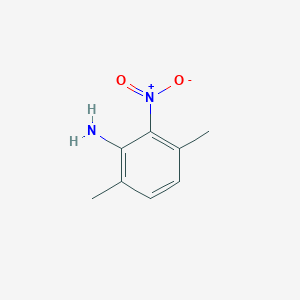
3,6-Dimethyl-2-nitroaniline
Overview
Description
3,6-Dimethyl-2-nitroaniline is an aromatic amine with the molecular formula C8H10N2O2. It is characterized by the presence of two methyl groups and a nitro group attached to the benzene ring. This compound is of significant interest due to its applications in various fields, including organic synthesis and industrial chemistry.
Mechanism of Action
Target of Action
Nitro group-containing compounds are known to have a wide range of applications, including as intermediates in chemical reactions .
Mode of Action
Nitroanilines, in general, are known to participate in nucleophilic substitution reactions . The nitro group is electron-withdrawing, which can influence the reactivity of the compound .
Biochemical Pathways
Nitroanilines can be involved in various chemical reactions, potentially affecting multiple biochemical pathways .
Result of Action
Nitro group-containing compounds are known to have various applications, including potential therapeutic uses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,6-Dimethyl-2-nitroaniline . For instance, exposure to light, heat, or certain chemicals could potentially alter its structure and function. It is recommended to store the compound in a well-ventilated place, keep the container tightly closed, and avoid breathing its dust, fume, gas, mist, vapors, or spray .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,6-Dimethyl-2-nitroaniline can be synthesized through the nitration of 3,6-dimethylaniline. The nitration process typically involves the reaction of 3,6-dimethylaniline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the nitration reaction is conducted in a series of reactors. This method allows for better control over reaction parameters and yields a higher purity product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the purity of the final compound.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form 3,6-dimethyl-1,2-diaminobenzene. Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium on carbon, or chemical reductants like iron and hydrochloric acid.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-donating effect of the methyl groups. This makes the aromatic ring more reactive towards electrophiles.
Oxidation: Although less common, oxidation reactions can convert the amino group to a nitro group or other oxidized forms.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst, iron with hydrochloric acid.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, and nitro compounds.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 3,6-Dimethyl-1,2-diaminobenzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Oxidized forms of the aromatic amine.
Scientific Research Applications
3,6-Dimethyl-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic amines.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: this compound is utilized in the production of agrochemicals, antioxidants, and corrosion inhibitors.
Comparison with Similar Compounds
2-Nitroaniline: Similar structure but with the nitro group at the ortho position.
4-Nitroaniline: Nitro group at the para position, commonly used in dye synthesis.
2,4-Dimethyl-6-nitroaniline: Another dimethyl-nitroaniline isomer with different substitution patterns.
Uniqueness: 3,6-Dimethyl-2-nitroaniline is unique due to the specific positioning of its methyl and nitro groups, which influence its reactivity and applications. The presence of two methyl groups enhances its electron-donating properties, making it more reactive in electrophilic substitution reactions compared to its mono-methylated counterparts.
Properties
IUPAC Name |
3,6-dimethyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-4-6(2)8(7(5)9)10(11)12/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEMKIFSRKILHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401039 | |
| Record name | 3,6-dimethyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15540-85-9 | |
| Record name | 3,6-dimethyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


